
1-(2-Methoxyphenyl)ethane-1,2-diaminedihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methoxyphenyl)ethane-1,2-diaminedihydrochloride is an organic compound with the molecular formula C9H14N2O. It is a derivative of ethane-1,2-diamine, where one of the hydrogen atoms is replaced by a 2-methoxyphenyl group. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(2-Methoxyphenyl)ethane-1,2-diaminedihydrochloride can be synthesized through a multi-step process. One common method involves the reaction of 2-methoxybenzaldehyde with ethylenediamine in the presence of a reducing agent such as sodium borohydride. The reaction typically occurs under mild conditions, with the temperature maintained at around 25-30°C. The product is then purified through recrystallization.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste. The final product is often obtained in high purity through a combination of distillation and crystallization techniques.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Methoxyphenyl)ethane-1,2-diaminedihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding imines or amides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as alkyl halides, acyl chlorides; reactions often require catalysts and elevated temperatures.
Major Products Formed:
Oxidation: Imines, amides
Reduction: Amines
Substitution: Substituted diamines
Wissenschaftliche Forschungsanwendungen
1-(2-Methoxyphenyl)ethane-1,2-diaminedihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Investigated for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of polymers and resins.
Wirkmechanismus
The mechanism of action of 1-(2-Methoxyphenyl)ethane-1,2-diaminedihydrochloride involves its interaction with specific molecular targets. The compound can act as a chelating agent, binding to metal ions and forming stable complexes. This property is exploited in various applications, including catalysis and metal ion sequestration. Additionally, the compound’s amino groups can participate in hydrogen bonding and other non-covalent interactions, influencing its reactivity and biological activity.
Vergleich Mit ähnlichen Verbindungen
1-(2-Methoxyphenyl)ethane-1,2-diaminedihydrochloride can be compared with other similar compounds such as:
Ethylenediamine: A simpler diamine without the methoxyphenyl group, used widely in chemical synthesis and as a chelating agent.
1,2-Diaminopropane: Similar to ethylenediamine but with an additional methyl group, offering different steric and electronic properties.
2-Methoxyphenylamine: Contains the methoxyphenyl group but lacks the ethane-1,2-diamine backbone, used in the synthesis of various organic compounds.
The uniqueness of this compound lies in its combination of the methoxyphenyl group and the ethane-1,2-diamine backbone, providing distinct reactivity and applications compared to its analogs.
Eigenschaften
Molekularformel |
C9H16Cl2N2O |
|---|---|
Molekulargewicht |
239.14 g/mol |
IUPAC-Name |
1-(2-methoxyphenyl)ethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C9H14N2O.2ClH/c1-12-9-5-3-2-4-7(9)8(11)6-10;;/h2-5,8H,6,10-11H2,1H3;2*1H |
InChI-Schlüssel |
WUCSBTHJDCNMSI-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1C(CN)N.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Azaspiro[3.4]octan-7-ol](/img/structure/B13571297.png)
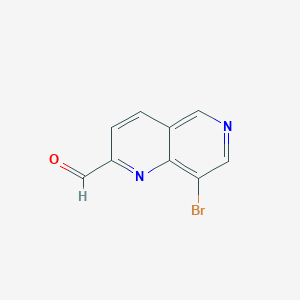

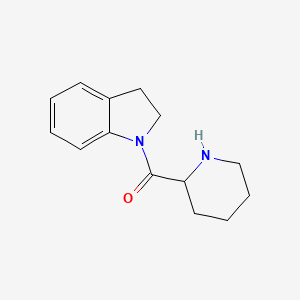
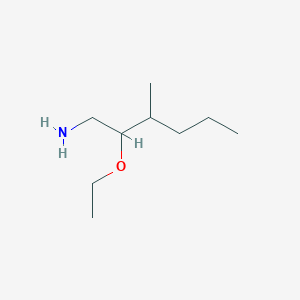
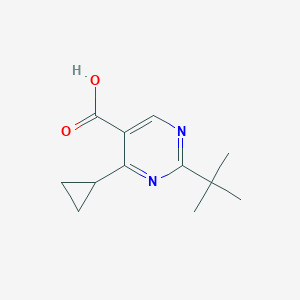
![2-Chloro-1-[4-(diphenylmethyl)piperazin-1-yl]-2-phenylethan-1-one hydrochloride](/img/structure/B13571338.png)


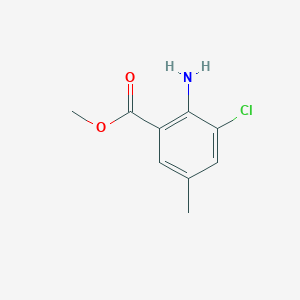
![4-[(Tert-butyldimethylsilyl)oxy]pentanoicacid](/img/structure/B13571356.png)
![Methyl 3-[(2S)-pyrrolidin-2-yl]propanoate](/img/structure/B13571363.png)
![1-Azabicyclo[3.2.1]octan-3-onehydrochloride](/img/structure/B13571367.png)

